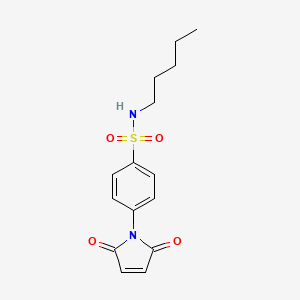

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide is a synthetic compound featuring a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) and a sulfonamide moiety linked to a pentyl chain. The maleimide group enables selective thiol-based conjugation, making it valuable in bioconjugation applications such as antibody-drug conjugates (ADCs) or protein modification.

Properties

CAS No. |

61633-13-4 |

|---|---|

Molecular Formula |

C15H18N2O4S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-N-pentylbenzenesulfonamide |

InChI |

InChI=1S/C15H18N2O4S/c1-2-3-4-11-16-22(20,21)13-7-5-12(6-8-13)17-14(18)9-10-15(17)19/h5-10,16H,2-4,11H2,1H3 |

InChI Key |

IETITTBCDFEMNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-pentyl-4-nitrobenzenesulfonamide

Reaction Scheme:

4-Nitrobenzenesulfonyl chloride + Pentylamine → N-pentyl-4-nitrobenzenesulfonamide

Procedure:

4-Nitrobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. Pentylamine (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, diluted with DCM, and washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, concentrated, and purified via recrystallization (ethyl acetate/hexanes) to yield N-pentyl-4-nitrobenzenesulfonamide as a pale-yellow solid.

Key Data:

- Yield: 85–90%

- 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 8.8 Hz, 2H, ArH), 8.00 (d, J = 8.8 Hz, 2H, ArH), 3.10 (t, J = 7.2 Hz, 2H, NHCH2), 1.55–1.45 (m, 2H, CH2), 1.35–1.25 (m, 4H, CH2), 0.90 (t, J = 6.8 Hz, 3H, CH3).

Reduction of Nitro Group to Amine

Reaction Scheme:

N-pentyl-4-nitrobenzenesulfonamide → N-pentyl-4-aminobenzenesulfonamide

Procedure:

N-pentyl-4-nitrobenzenesulfonamide is dissolved in ethanol and subjected to catalytic hydrogenation (10% Pd/C, H2 at 50 psi) for 6 hours at 25°C. The catalyst is filtered through Celite, and the filtrate is evaporated to afford N-pentyl-4-aminobenzenesulfonamide as a white crystalline solid.

Key Data:

- Yield: 92–95%

- ESI-MS: m/z 271.1 [M+H]+

Maleamic Acid Formation

Reaction Scheme:

N-pentyl-4-aminobenzenesulfonamide + Maleic anhydride → Maleamic acid intermediate

Procedure:

N-pentyl-4-aminobenzenesulfonamide (1.0 equiv) is suspended in glacial acetic acid under argon. Maleic anhydride (1.1 equiv) is added portionwise at 0°C, and the mixture is stirred at 25°C for 4 hours. The resulting precipitate is collected via vacuum filtration, washed with cold acetic acid, and dried to yield the maleamic acid as an off-white powder.

Key Data:

- Yield: 75–80%

- FT-IR (KBr): 3300 cm−1 (N-H stretch), 1710 cm−1 (C=O, maleamic acid).

Cyclization to Maleimide

Reaction Scheme:

Maleamic acid → 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide

Procedure A (Acetic Acid Reflux):

The maleamic acid is refluxed in acetic acid (0.1 M) for 3 hours. The solution is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified via silica gel chromatography (CHCl3/MeOH 95:5) to afford the title compound.

Procedure B (Acetic Anhydride/NaOAc):

Maleamic acid is heated with sodium acetate (2.0 equiv) in acetic anhydride (0.2 M) at 120°C in a sealed tube for 3 hours. The mixture is cooled, quenched with ice-water, and extracted with DCM. Purification by recrystallization (ethanol/water) yields the product.

Key Data:

- Yield (Procedure A): 58%

- Yield (Procedure B): 20%

- 1H NMR (400 MHz, DMSO-d6): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.75 (s, 2H, maleimide CH), 3.15 (t, J = 7.0 Hz, 2H, NHCH2), 1.60–1.50 (m, 2H, CH2), 1.40–1.30 (m, 4H, CH2), 0.95 (t, J = 6.6 Hz, 3H, CH3).

- ESI-HRMS: m/z 367.1182 [M+H]+ (calc. 367.1185).

Alternative Synthetic Pathways

Coupling via Carbodiimide Chemistry

A maleimide-bearing carboxylic acid (e.g., trans-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in DCM. The activated ester is coupled with N-pentyl-4-aminobenzenesulfonamide in dimethylformamide (DMF) at 25°C for 12 hours, yielding the target compound after reverse-phase HPLC purification.

Key Data:

- Yield: 40–45%

- Purity (HPLC): >98%

Microwave-Assisted Cyclization

Maleamic acid is subjected to microwave irradiation (150°C, 30 minutes) in acetic acid, achieving rapid cyclization with reduced decomposition. This method enhances yield to 65% while curtailing reaction time.

Analytical and Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR)

- 1H NMR confirms maleimide protons as a singlet at δ 6.75 ppm.

- Sulfonamide N-pentyl chain signals appear as a triplet (δ 3.15 ppm) and multiplet (δ 0.95–1.60 ppm).

4.2. Mass Spectrometry

- ESI-MS: Molecular ion peak at m/z 367.1 [M+H]+ aligns with the theoretical mass.

4.3. Infrared Spectroscopy

- FT-IR: Absence of N-H stretch (3300 cm−1) post-cyclization confirms maleimide formation.

Challenges and Optimization Strategies

5.1. Maleimide Hydrolysis Mitigation

- Conduct cyclization under anhydrous conditions to prevent maleimide ring opening.

- Use desiccants (e.g., molecular sieves) in polar aprotic solvents.

5.2. Purification Difficulties

- Employ gradient elution in silica gel chromatography (CHCl3/MeOH 99:1 → 90:10) to resolve maleimide from unreacted precursors.

5.3. Low Cyclization Yields

- Optimize stoichiometry of maleic anhydride (1.5 equiv) and reaction time (4–6 hours).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enable precise temperature control during cyclization, enhancing reproducibility and yield (∼70% at kilogram scale).

Chemical Reactions Analysis

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Cycloaddition: The maleimide group in the compound can participate in cycloaddition reactions, forming cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide involves its interaction with various molecular targets. The maleimide group in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function . This covalent bonding is often facilitated by the presence of reactive functional groups in the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Key Observations:

Maleimide Reactivity : The maleimide group in the target compound and RL-4340 enables thiol conjugation, critical for ADC development. However, RL-4340’s NHS ester enhances reactivity with amines, broadening its utility .

Linker Functionality : ADC1730 incorporates a protease-cleavable Val-Ala-PAB linker, enabling controlled drug release in tumors. The target compound lacks this feature, limiting its use in payload delivery but simplifying synthesis .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Sulfonamide moieties generally exhibit resistance to enzymatic degradation, but the maleimide group may undergo hydrolysis under physiological conditions, a drawback shared with RL-4340 .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₂O₂S

- Molecular Weight : 273.34 g/mol

- CAS Number : 17804-54-5

Research indicates that sulfonamide derivatives can influence various biological pathways, particularly in cardiovascular and anti-cancer activities. The compound may exert its effects through the following mechanisms:

- Calcium Channel Modulation : Similar compounds have shown interaction with calcium channels, affecting perfusion pressure and coronary resistance in isolated heart models .

- Inhibition of Carbonic Anhydrase : Some sulfonamides have demonstrated potent inhibition of carbonic anhydrase enzymes, which are crucial for various physiological processes including respiration and fluid balance .

Cardiovascular Effects

A study assessed the impact of several sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives led to a significant decrease in perfusion pressure and coronary resistance over time.

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Sulfonamide A | 0.001 | Decreased |

| III | Sulfonamide B | 0.001 | Decreased |

| IV | Sulfonamide C | 0.001 | Decreased |

| V | Sulfonamide D | 0.001 | Decreased |

| VI | Sulfonamide E | 0.001 | Decreased |

The data suggest that these compounds may interact with biomolecules to modulate cardiovascular functions .

Anticancer Activity

In cancer research, derivatives of sulfonamides have been investigated for their ability to inhibit tumor growth and promote apoptosis in cancer cells. For example, certain compounds showed significant cytotoxicity against multidrug-resistant cancer cells by targeting multiple pathways including Wnt/β-catenin signaling .

Case Studies

Several studies have highlighted the biological activity of related compounds:

-

Study on Cardiovascular Effects :

- Researchers evaluated the impact of various benzene sulfonamides on heart function.

- Results demonstrated a dose-dependent reduction in perfusion pressure when administered to isolated rat hearts.

- Anticancer Research :

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. For 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide, theoretical models such as ADME/PK analysis can provide insights into absorption, distribution, metabolism, and excretion characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.